[1-(3-Fluoro-benzyl)-piperidin-4-yl]-methanol
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Overview
Description
[1-(3-Fluoro-benzyl)-piperidin-4-yl]-methanol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals. The presence of a fluorobenzyl group in this compound adds unique properties, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Fluoro-benzyl)-piperidin-4-yl]-methanol typically involves the reaction of 3-fluorobenzyl chloride with piperidine, followed by reduction. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The intermediate product is then reduced using a reducing agent like lithium aluminum hydride or sodium borohydride to obtain the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3-Fluoro-benzyl)-piperidin-4-yl]-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to form various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorobenzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(3-Fluoro-benzyl)-piperidin-4-yl]-methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound is studied for its potential biological activities. Piperidine derivatives are known for their pharmacological properties, and the addition of a fluorobenzyl group can enhance these effects .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Piperidine derivatives have shown promise in treating various conditions, and the fluorobenzyl group may improve the efficacy and selectivity of these compounds .
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it a valuable building block for the synthesis of active ingredients .
Mechanism of Action
The mechanism of action of [1-(3-Fluoro-benzyl)-piperidin-4-yl]-methanol involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The piperidine ring may interact with neurotransmitter receptors, influencing various physiological pathways .
Comparison with Similar Compounds
- [1-(4-Fluorobenzyl)-piperidin-4-yl]-methanol
- [1-(3,4-Dichlorobenzyl)-piperidin-4-yl]-methanol
- [1-(4-Bromobenzyl)-piperidin-4-yl]-methanol
Comparison: Compared to these similar compounds, [1-(3-Fluoro-benzyl)-piperidin-4-yl]-methanol exhibits unique properties due to the position of the fluorine atom on the benzyl group. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-13-3-1-2-12(8-13)9-15-6-4-11(10-16)5-7-15/h1-3,8,11,16H,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNKULCXYQXZFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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